![molecular formula C13H21NO B12298493 3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)
3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luciduline is an alkaloid compound first isolated from the plant Lycopodium lucidulum. It is a member of the Lycopodium alkaloids, which are known for their complex structures and diverse biological activities. Luciduline has a unique tricyclic structure that includes a nitrogen atom, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Luciduline can be synthesized through a multi-step process starting from 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one. The synthesis involves several key steps, including cyclization and reduction reactions. One reported method involves the following steps :
Cyclization: The starting material undergoes cyclization to form an intermediate compound.
Reduction: The intermediate is then reduced to form a secondary amine.
Functional Group Transformation: Various functional group transformations are carried out to introduce the necessary functional groups.
Final Cyclization: The final step involves cyclization to form the tricyclic structure of luciduline.
Industrial Production Methods
Industrial production of luciduline is not well-documented, likely due to its complex structure and the difficulty of large-scale synthesis. Most of the available information pertains to laboratory-scale synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions
Luciduline undergoes several types of chemical reactions, including:
Oxidation: Luciduline can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert luciduline into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the luciduline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Scientific Research Applications
Luciduline has several scientific research applications, including:
Chemistry: Luciduline is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of luciduline and its derivatives.
Industry: While industrial applications are limited, luciduline serves as a valuable compound for developing new synthetic methodologies and understanding alkaloid biosynthesis.
Mechanism of Action
The mechanism of action of luciduline involves its interaction with various molecular targets and pathways. Luciduline is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that luciduline may influence cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Luciduline is unique among Lycopodium alkaloids due to its specific tricyclic structure. Similar compounds include:
Nankakurine A and B: These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
Phleghenrine A and C: These compounds also belong to the Lycopodium alkaloids and have similar structural motifs.
Luciduline stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |
InChI |
InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
PISGDLOMGNKHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
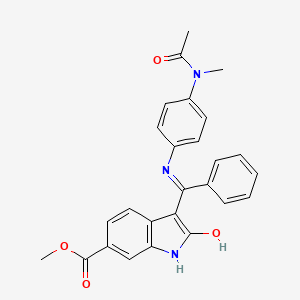
![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)
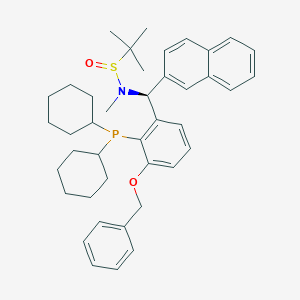
![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)
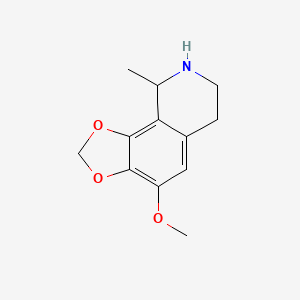
![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
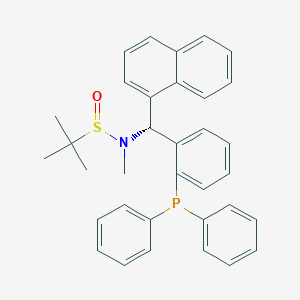
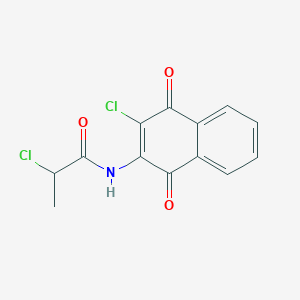
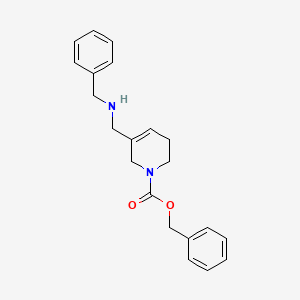
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)
![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)


